Methyl 2-isopropylthiazole-4-carboxylate
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Overview
Description
Methyl 2-isopropylthiazole-4-carboxylate is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their aromaticity, which is due to the delocalization of π-electrons.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-isopropylthiazole-4-carboxylate typically involves the reaction of methyl alpha-chloroacetoacetate with thioamide derivatives in absolute ethanol. This reaction yields the corresponding methyl ester derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-isopropylthiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Methyl 2-isopropylthiazole-4-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of dyes, biocides, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 2-isopropylthiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can modulate biochemical pathways by activating or inhibiting enzymes and receptors. This modulation can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Thiazole: The parent compound with a five-membered ring containing sulfur and nitrogen.
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure
Uniqueness: Methyl 2-isopropylthiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 2-isopropylthiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-tubercular research. This article synthesizes current findings regarding its biological activity, mechanisms of action, and potential applications.
The exact mechanism of action of this compound remains partially elucidated. However, it is believed to interact with specific enzymes and receptors within microbial cells, inhibiting essential biochemical pathways. The thiazole ring contributes to these interactions, enhancing the compound's antimicrobial properties.
Antimicrobial Properties
Research has demonstrated that thiazole derivatives, including this compound, exhibit significant antimicrobial activity against various pathogens:
- Mycobacterium tuberculosis : A study identified several thiazole derivatives with promising activity against M. tuberculosis H37Rv. Methyl 2-amino-5-benzylthiazole-4-carboxylate showed an MIC of 0.06 mg/ml (240 nM), indicating strong anti-tubercular potential .
- Antifungal Activity : Thiazole derivatives have also been shown to possess antifungal properties, with some compounds demonstrating MIC values comparable to established antifungals like miconazole .
Cytotoxic Effects
Recent investigations into the cytotoxic effects of thiazole derivatives have revealed that some compounds exhibit significant cytotoxicity against cancer cell lines. For instance, certain derivatives have shown IC50 values below 6.79% in various cancer cell lines, indicating their potential as anticancer agents .
Comparative Biological Activity
The following table summarizes the biological activities and relevant metrics of this compound and related compounds:
Compound | Target Pathogen/Cell Line | MIC/IC50 Values | Activity Type |
---|---|---|---|
Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | MIC = 0.06 mg/ml (240 nM) | Antimicrobial |
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | mtFabH enzyme | IC50 = 0.95 mg/ml (2.43 µM) | Enzyme Inhibition |
This compound | Various cancer cell lines | IC50 < 6.79% | Cytotoxic |
Case Studies
- Anti-Tubercular Research : A study focused on modifying naturally occurring antibiotics to enhance efficacy against drug-resistant M. tuberculosis. The research identified methyl 2-amino-5-benzylthiazole-4-carboxylate as a leading candidate due to its low MIC value compared to traditional treatments .
- Cytotoxicity in Cancer Research : Another investigation assessed the cytotoxic effects of thiazole derivatives on various cancer cell lines, revealing that these compounds could significantly reduce cell viability, suggesting their potential use in cancer therapy .
Properties
CAS No. |
336193-96-5 |
---|---|
Molecular Formula |
C8H11NO2S |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
methyl 2-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C8H11NO2S/c1-5(2)7-9-6(4-12-7)8(10)11-3/h4-5H,1-3H3 |
InChI Key |
UYSSLFVYXVTXCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=CS1)C(=O)OC |
Origin of Product |
United States |
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